Methylketene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
6004-44-0 |
|---|---|
Molecular Formula |
C3H4O |
Molecular Weight |
56.06 g/mol |
InChI |
InChI=1S/C3H4O/c1-2-3-4/h2H,1H3 |
InChI Key |
UYLUJGRCKKSWHS-UHFFFAOYSA-N |
Canonical SMILES |
CC=C=O |
Origin of Product |
United States |
Elucidation of Methylketene Reaction Mechanisms and Kinetics
Unimolecular Processes and Fragmentation Dynamics
The intrinsic stability and fragmentation pathways of methylketene are crucial for understanding its behavior under various energetic conditions. This subsection explores decomposition and dissociation mechanisms in the gas phase.
The unimolecular decomposition of this compound in the gas phase has been investigated through theoretical and experimental methods, including photoelectron photoion coincidence (PEPICO) spectroscopy. These studies explore the potential energy surfaces of both neutral and ionized forms of the molecule. Upon ionization, this compound exhibits complex dissociative ionization patterns. The synergy between experimental data and explicitly correlated quantum chemical calculations is essential for interpreting these results and determining the appearance energies for multiple fragment ions. An improved adiabatic ionization energy for this compound has been reported as 8.937 ± 0.020 eV.
The photodissociation of this compound involves several competing pathways, primarily driven by the absorption of near-UV radiation. A key dissociation channel is the fission of the C=C bond, which results in the formation of a carbene and carbon monoxide. In the case of this compound, this pathway produces triplet ethylidene and carbon monoxide. This contrasts with the photodissociation of dithis compound, where a process known as roaming insertion-elimination (RIES) is observed. This difference in behavior is attributed to the different multiplicities of the potential energy surfaces involved in the reactions. For this compound, the dissociation to a ground state triplet ethylidene likely occurs on the parent molecule's low-lying triplet electronic surface, where hydrogen atom migration faces a significant energy barrier.
Another minor, higher-energy channel observed in related ketenes is C-C bond fission, leading to a methyl radical (CH₃) and a CH₂CHCO radical. The dynamics of these processes, including potential nonstatistical behavior due to conical intersections between the S1 and S0 electronic states, are critical for a complete understanding of this compound's photochemical fate.
Radical Reactions and Atmospheric Chemical Transformations
The atmospheric lifetime and impact of this compound are largely determined by its reactions with radical species. This subsection details the kinetics and mechanisms of its reactions with key atmospheric oxidants.
The reaction between ground-state atomic oxygen (O(³P)) and ketenes is a rapid addition process. For the parent molecule, ketene (B1206846), the rate constant for the initial step at 293 K has been found to be (3.4 ± 0.3)× 10⁻¹¹ cm³ molecule⁻¹ s⁻¹. The primary products of this reaction are predominantly two formyl radicals (HCO).
The general mechanism for the gas-phase reaction of O(³P) with alkenes involves the electrophilic addition of the oxygen atom to the C=C double bond. This addition forms an initial triplet biradical adduct. This energized intermediate can then undergo several processes:
Stabilization: The adduct can be stabilized by collisions.
Fragmentation: The adduct can fragment into smaller molecules and radicals.
Rearrangement: The adduct can rearrange, often involving intersystem crossing to the singlet potential energy surface, to form stable carbonyl compounds or epoxides.
For this compound, this would involve the formation of a triplet biradical intermediate, which could then fragment or rearrange to yield various products.
The atmospheric oxidation of this compound is primarily initiated by the hydroxyl (OH) radical. Theoretical studies using quantum chemical methods have systematically investigated this reaction. The dominant mechanism is the addition of the OH radical to the this compound molecule, rather than hydrogen abstraction. There are two primary addition channels, leading to the formation of intermediate adducts C-IM1 (CH₃CHOHCO) and C-IM2 (CH₃CHCOOH).
These energized intermediates can then dissociate. The most favorable pathway involves the dissociation of the C-IM1 adduct to produce acetaldehyde and carbon monoxide. This channel features the lowest energy barrier among the potential reaction pathways. The kinetics for these dominant channels have been computed using Rice–Ramsperger–Kassel–Marcus (RRKM) theory.
| Reactants | Intermediate Adduct | Dominant Products | Significance |
|---|---|---|---|
| CH₃CHCO + OH | C-IM1 (CH₃CHOHCO) | CH₃CHO + CO | Most favorable pathway with the lowest energy barrier. researchgate.net |
| CH₃CHCO + OH | C-IM2 (CH₃CHCOOH) | - | A significant addition channel, but subsequent dissociation has a higher barrier. researchgate.net |
The reaction of this compound with atomic hydrogen (H) has been studied in detail using quantum chemical methods and RRKM theory to calculate multichannel rate constants. The results indicate that H association (addition) reactions are energetically more favorable than H abstraction reactions.
The dominant pathway is the generation of an ethyl radical and carbon monoxide (CH₃CH₂ + CO). doi.org The electrophilic addition of the H atom can occur at two sites on the C=C bond:
Terminal Carbon: Addition to the terminal carbon atom of the >CH- group forms the CH₃CH₂CO intermediate (C-IM1).
Secondary Carbon: Addition to the secondary carbon atom forms the CH₃CHCHO intermediate (C-IM2).
Both of these initial addition processes have relatively low energy barriers and are highly exothermic, suggesting they can occur readily under atmospheric conditions. doi.org Theoretical calculations of the total rate constant for the H association reactions provide values consistent with experimental results.
| Temperature (K) | Total Rate Constant (cm³ molecule⁻¹ s⁻¹) | Source |
|---|---|---|
| 298 | 6.47 × 10⁻¹³ | Theoretical (RRKM) doi.org |
| 298 | 6.58 × 10⁻¹³ | Experimental doi.org |
Reactions with Ozone in Gas Phase
The gas-phase reaction of this compound with ozone is a significant process in atmospheric chemistry, contributing to the formation of secondary organic aerosols and other atmospheric pollutants. researchgate.net The reaction proceeds via the Criegee mechanism, a well-established pathway for the ozonolysis of alkenes. mit.eduwikipedia.org
The initial step involves the 1,3-dipolar cycloaddition of ozone to the carbon-carbon double bond of this compound to form an unstable primary ozonide (molozonide). This intermediate rapidly decomposes through a retro-1,3-dipolar cycloaddition to yield two primary fragments: a carbonyl compound and a carbonyl oxide, also known as a Criegee intermediate. wikipedia.org For this compound (CH₃CH=C=O), the cleavage of the primary ozonide can occur in two ways, leading to two distinct pairs of products:
Pathway A: Acetaldehyde (CH₃CHO) and Carbonyl oxide (H₂COO)
Pathway B: Formaldehyde (H₂CO) and the methyl-substituted Criegee intermediate (CH₃CHOO)
The chemically activated Criegee intermediates are highly energetic and can undergo several subsequent reactions. They can be stabilized through collisions with other molecules or undergo unimolecular decay. The syn-conformer of the CH₃CHOO intermediate can isomerize and decompose to produce hydroxyl (OH) radicals, which are a key oxidant in the troposphere. mit.edu The reaction rate coefficients for ozone with unsaturated organic compounds generally increase with the degree of substitution at the double bond. nih.gov
Methylidyne Radical (CH) Addition and Rearrangement Mechanisms
The methylidyne radical (CH) is a highly reactive species present in combustion environments and the interstellar medium. nih.govwikipedia.org Its reaction with unsaturated hydrocarbons like this compound is characterized by complex addition and rearrangement pathways. The reaction is typically initiated by the barrierless addition of the CH radical to the π-system of the C=C double bond or by insertion into a C-H bond. nih.govrsc.org
For this compound, the addition of the methylidyne radical to the carbon-carbon double bond is expected to be a dominant initial step, forming a highly energetic C₄H₅O radical adduct. uhmreactiondynamics.orgnih.gov This adduct can then undergo various unimolecular isomerization and decomposition steps.
Theoretical studies on analogous reactions, such as CH with 1-butyne or dimethylacetylene, provide insight into the potential pathways. rsc.orgnih.gov Following the initial addition, the C₄H₅O intermediate could undergo:
Ring formation: Cyclization to form substituted oxirane or cyclopropanone-type radical intermediates.
Hydrogen atom elimination: Loss of a hydrogen atom to yield stable C₄H₄O species.
Rearrangement and fragmentation: Complex bond-breaking and bond-forming sequences leading to smaller, stable molecules. For instance, reactions involving CH radicals and other C4 hydrocarbons have been shown to produce species like methylenecyclopropene, vinylacetylene, and smaller radicals such as methyl and ethyl. uhmreactiondynamics.orgnih.gov
The specific branching ratios of the final products are dependent on the collision energy and the specific potential energy surface of the C₄H₅O system. rsc.orguhmreactiondynamics.org
Dimerization and Oligomerization Pathways
Homodimerization Processes and Product Characterization
This compound readily undergoes [2+2] cycloaddition reactions with itself, a process known as homodimerization. This reaction is a key characteristic of ketenes and leads primarily to the formation of substituted cyclobutane-1,3-diones. nih.govacs.org The dimerization can proceed through two main pathways depending on which double bonds of the two this compound molecules align:
[π2s + π2s] cycloaddition (C=C + C=C): The C=C double bond of one this compound molecule reacts with the C=C double bond of another. This pathway is generally favored and results in the formation of 2,4-dimethylcyclobutane-1,3-dione. nih.gov
[π2s + π2s] cycloaddition (C=C + C=O): The C=C double bond of one molecule reacts with the C=O double bond of the second molecule. This leads to the formation of a β-lactone (an oxetan-2-one) derivative.
Theoretical and experimental studies have shown that the formation of the cyclobutane-1,3-dione is the kinetically preferred outcome. nih.govresearchgate.net Combined experimental and theoretical investigations on the photoionization of this compound have successfully identified and characterized both the monomer and its neutral dimer, confirming the prevalence of dimerization in the gas phase. researchgate.netrsc.org
| Reaction Pathway | Product Type | Calculated Activation Barrier (kJ mol⁻¹) | Reference |
|---|---|---|---|
| C=C + C=C Coupling | Cyclobutane-1,3-dione | 38.08 | nih.gov |
| C=C + C=O Coupling | β-Lactone | 69.05 | nih.gov |
Heterodimerization Reactions with Other Ketenes
This compound can also undergo heterodimerization, which are [2+2] cycloaddition reactions with other, structurally different ketenes. This process allows for the synthesis of unsymmetrically substituted cyclobutane-1,3-diones or β-lactones. The regioselectivity and stereoselectivity of the reaction are governed by the electronic and steric properties of the substituents on the reacting ketenes.
The fundamental reaction mechanism is analogous to homodimerization, involving the concerted, but often asynchronous, formation of two new sigma bonds to create the four-membered ring. researchgate.net Depending on the reaction partners, a mixture of products can be formed, including the two possible homodimers and one or more heterodimers. The product distribution is influenced by the relative reactivities of the ketenes involved. These reactions are a versatile tool in organic synthesis for creating complex cyclic structures.
Asymmetric and Catalytic Dimerization Strategies
The dimerization of this compound can be controlled to produce specific stereoisomers through the use of chiral catalysts. nih.govfigshare.com This approach is of significant interest for the synthesis of enantiomerically enriched building blocks. Various catalysts, including chiral phosphines and alkaloids, have been shown to be effective in promoting the asymmetric dimerization of ketenes. nih.govresearchgate.net
For example, the use of quinine and quinidine derivatives as catalysts in the dimerization of this compound has been reported to yield optically active 2,4-dimethylcyclobutane-1,3-dione. researchgate.net The catalyst interacts with the ketene to form a reactive intermediate, guiding the approach of the second ketene molecule in a stereocontrolled manner. This results in the preferential formation of one enantiomer of the dimer over the other. The enantiomeric excess (ee) achieved is dependent on the specific catalyst, solvent, and reaction conditions.
| Catalyst Type | Ketene Type | Product Type | Achieved Enantioselectivity (ee) | Reference |
|---|---|---|---|---|
| Quinine/Quinidine Alkaloids | This compound | Cyclobutane-1,3-dione | High ee reported | researchgate.net |
| Josiphos Ligands | Ketoketenes | β-Lactone | Up to 96% | nih.gov |
| Tri-n-butylphosphine | Ketoketenes | β-Lactone (racemic) | Not applicable | nih.gov |
Surface-Induced Dimerization Phenomena (e.g., on Cu(100))
The dimerization of this compound can also be induced on metal surfaces, which can act as templates or catalysts for the reaction. Studies using X-ray photoelectron spectroscopy, reflection-absorption infrared spectroscopy, and temperature-programmed desorption have investigated the behavior of this compound on a copper (100) single-crystal surface. nih.gov
In these experiments, this compound is generated in situ on the Cu(100) surface at low temperatures (e.g., 120 K) from a precursor like 2-chloropropionyl chloride. nih.gov The adsorbed this compound molecules are mobile on the surface and readily dimerize to form 2,4-dimethylcyclobutane-1,3-dione at temperatures below 180 K. nih.gov Density functional theory (DFT) calculations support these experimental findings, confirming that the dimerization via the coupling of two C=C bonds is the more favorable pathway on the surface, consistent with the gas-phase reaction. nih.gov This surface-mediated synthesis provides a method for studying reaction intermediates and mechanisms under controlled ultra-high vacuum conditions.
Trimerization Processes
The polymerization of this compound can extend beyond dimerization to form higher-order oligomers, including trimers. Experimental investigations involving the photoionization of gas-phase this compound have observed the formation of both dimers and trimers of the monomer rsc.org. While dimerization is a common pathway for ketenes, the formation of trimers and even hexamers can be favored under specific reaction conditions.
The polymerization of alkyl ketenes can be directed to yield trimers as the primary product instead of dimers by conducting the reaction in the presence of a sufficient quantity of an inert solvent. In this process, the initial reaction product acts as a solvent for the remainder of the reaction. The choice and amount of the initial solvent can also influence the ratio of trimers to hexamers, sometimes making the hexameric polymer the main product google.com. This controlled polymerization highlights a surprising reaction pathway, as ketenes were previously known primarily for dimerization and tetramerization google.com.
Proton Transfer Reactions and Gas-Phase Basicity
The intrinsic basicity of a molecule in the absence of solvent effects can be quantified by its gas-phase basicity (GB) and proton affinity (PA). These values for this compound have been determined using the thermokinetic method, which involves measuring the rate constants of proton transfer reactions between protonated this compound ([CH₃CHCOH]⁺) and various reference bases (B) in the gas phase acs.org. The general form of these reactions is:
[MH]⁺ + B ⇌ M + [BH]⁺
where M represents this compound.
A quantitative relationship between the reaction's rate constant and its free energy change allows for the precise determination of the gas-phase basicity acs.org. The proton affinity is the enthalpic component of this process nih.gov. Through this method, the gas-phase basicity and proton affinity for this compound have been established, providing crucial data for understanding its ion-molecule chemistry acs.org.
| Parameter | Value (kJ/mol) | Reference |
|---|---|---|
| Gas-Phase Basicity (GB) | 809 ± 3 | acs.org |
| Proton Affinity (PA) | 842 ± 3 | acs.org |
Cycloaddition Reactions of this compound
This compound, like other ketenes, participates in cycloaddition reactions. A prominent example is the [2+2] cycloaddition, which is a thermally allowed, concerted reaction useful for synthesizing four-membered rings libretexts.orgwikipedia.org. In these reactions, the ketene typically acts as the antarafacial component, approaching the other reactant (the ketenophile) perpendicularly youtube.com.
The presence of a methyl group on the ketene backbone influences its reactivity. In cycloaddition reactions, adding substituents to the ketene C=C double bond tends to favor cycloaddition across this carbon-carbon double bond rather than the carbon-oxygen double bond stackexchange.com. An example of this compound's cycloaddition reactivity is its reaction with chloral. When generated in situ from 2-bromopropanoyl chloride, this compound undergoes a cycloaddition reaction with chloral to form 3-methyl-4-trichloromethyl-2-oxetanone unt.edu. This reaction demonstrates the utility of this compound in forming substituted β-lactone ring systems.
Decarbonylation Pathways and Olefin Formation
This compound is a crucial, short-lived intermediate in the formation of light olefins, such as ethylene and propylene, particularly within the zeolite-catalyzed methanol-to-olefins (MTO) process nih.govnih.gov. Theoretical models have long proposed a mechanism where ketene is methylated to form this compound, which then undergoes decarbonylation to produce ethylene nih.govresearchgate.net.
Recent experimental studies using operando synchrotron photoelectron photoion coincidence (PEPICO) spectroscopy have provided direct evidence for this pathway. Researchers have detected this compound as an intermediate during the conversion of methyl acetate (a ketene source) over HZSM-5 zeolite catalysts nih.govnih.gov. The observation of this compound as the direct precursor to ethylene confirms the computationally predicted route:
Methylation: Ketene (CH₂=C=O) is methylated to form this compound (CH₃CH=C=O) nih.govresearchgate.net.
Decarbonylation: this compound subsequently loses a carbonyl group (C=O) to yield ethylene (CH₂=CH₂) nih.govnih.gov.
This methylation-decarbonylation sequence is a key step in understanding how the initial C-C bonds formed during the MTO process are converted into the first olefins nih.govresearchgate.net. Further methylation of this compound can lead to dithis compound, which can then decarbonylate to produce propylene, although dithis compound itself has not been directly observed experimentally in this process nih.gov.
Advanced Spectroscopic Characterization of Methylketene
Rotational Spectroscopy Investigations
Modern studies of methylketene have utilized millimeter-wave spectroscopy to obtain high-resolution rotational spectra. A significant investigation recorded the room-temperature spectrum of this compound in the frequency range of 50 to 330 GHz. aanda.orgnih.govnih.gov This work provided a substantial improvement over earlier analyses from the 1960s, which were limited to a much narrower frequency range (16–27 GHz) and lower quantum numbers. aanda.orgaip.org The high-resolution analysis allowed for the assignment of over 3000 distinct rotational transitions for the ground state and the first excited torsional state. aanda.orgnih.gov This extensive dataset was crucial for a detailed and precise characterization of the molecule's rotational and centrifugal distortion parameters. aanda.org
The comprehensive millimeter-wave dataset, combined with the sophisticated Rho-Axis Method analysis, enabled the determination of a highly precise set of spectroscopic constants. aanda.org Over 3000 transitions corresponding to the ground state (up to Kₐₘₐₓ = 18) and the first torsional excited state (up to Kₐₘₐₓ = 13) were fitted using a Hamiltonian that included 41 parameters. aanda.orgnih.gov This fit achieved a root mean square (RMS) deviation of only 41-44 kHz, indicating an excellent agreement between the experimental data and the theoretical model. aanda.org The determined parameters include rotational constants, centrifugal distortion constants, and parameters describing the internal rotation. aanda.org Additionally, an effective centrifugal distortion constant, Δ(K), was determined for the first time from infrared spectroscopy analysis. researchgate.net
Table 1: Selected Spectroscopic Constants for the Ground State of this compound
| Parameter | Value (MHz) |
|---|---|
| A | 38661.8513 (12) |
| B | 4507.57077 (31) |
| C | 4137.12067 (31) |
| D_J | 0.0011406 (16) |
| D_JK | 0.119793 (34) |
| D_K | 4.381 (14) |
| d_1 | -0.0001402 (17) |
| d_2 | -0.0000305 (10) |
Data sourced from Bermúdez et al. (2018). Values in parentheses represent the uncertainty in the last digits. aanda.org
Vibrational Spectroscopy Analysis
Vibrational spectroscopy probes the quantized vibrational energy levels of molecules, providing information about chemical bonds, functional groups, and low-frequency molecular motions.
The infrared spectrum of gaseous this compound has been investigated at high resolution, allowing for the identification of all fundamental vibrational modes. researchgate.net One of the most characteristic vibrations is the asymmetric C=C=O stretching mode, νₐₛ(C=C=O), which appears at 2136 cm⁻¹ in the gas phase. researchgate.net Studies have also examined this compound adsorbed on surfaces. When adsorbed on a Cu(100) surface, the νₐₛ(C=C=O) frequency is observed to shift to lower wavenumbers, appearing at 2097 and 2116 cm⁻¹. researchgate.net This shift suggests a physisorption interaction between the this compound molecule and the copper surface that slightly alters the electronic structure of the cumulated double bonds. researchgate.net
This compound possesses two notable low-frequency vibrational modes that have been characterized through a combination of theoretical calculations and experimental IR spectroscopy. nih.gov These modes are the torsion of the methyl group and a skeletal in-plane bending motion. nih.gov Anharmonic force field calculations predicted the methyl group torsion (ν₁₈, A″ symmetry) to have a fundamental frequency of 133.4 cm⁻¹ and the skeletal in-plane bending (ν₁₂, A′ symmetry) to be at 202 cm⁻¹. nih.gov The calculated value for the methyl torsion is in excellent agreement with the experimental value of 135.6 ± 1 cm⁻¹ derived from infrared experiments. nih.gov Theoretical computations of the anharmonic frequency for the methyl torsion mode (ν₁₈) yield a value of 125 cm⁻¹, which is also consistent with the experimental observation. nih.govacs.org
Table 2: Low-Frequency Vibrational Modes of this compound
| Mode Description | Symmetry | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
|---|---|---|---|
| Methyl Group Torsion (ν₁₈) | A″ | 133.4 | 135.6 ± 1.0 |
| Skeletal In-Plane Bending (ν₁₂) | A′ | 202 | - |
Data sourced from Bermúdez et al. (2018). nih.gov
Table of Mentioned Compounds
| Compound Name | Chemical Formula |
|---|---|
| This compound | CH₃CHCO |
Reflection-Absorption Infrared Spectroscopy (RAIRS) on Surfaces
Reflection-Absorption Infrared Spectroscopy (RAIRS) is a high-resolution technique used to probe the vibrational modes of molecules adsorbed on metal surfaces. cam.ac.uk It is particularly effective for determining molecular integrity and orientation. cam.ac.uk In the context of this compound, RAIRS has been employed to study its formation and behavior on a copper (100) surface. researchgate.net
In one study, this compound was generated from the dechlorination of 2-chloropropionyl chloride on a Cu(100) surface at 120 K. researchgate.net The RAIRS spectrum of the resulting surface species showed distinct absorption peaks corresponding to the asymmetric C=C=O stretching vibration (νas(C=C=O)). researchgate.net The observation of peaks at 2097 and 2116 cm⁻¹ was attributed to this compound adsorbed at different sites on the copper surface. researchgate.net These frequencies are close to the gas-phase value of 2136 cm⁻¹, suggesting a weak, physisorption-like interaction between the this compound molecule and the copper surface that does not significantly alter the structure of the cumulated double bonds. researchgate.net
| Vibrational Mode | RAIRS Frequency on Cu(100) (cm⁻¹) | Gas Phase Frequency (cm⁻¹) |
| Asymmetric C=C=O Stretch | 2097, 2116 | 2136 |
This table presents the observed vibrational frequencies for the asymmetric C=C=O stretch of this compound on a Cu(100) surface compared to its gas-phase frequency. researchgate.net
Photoelectron Spectroscopy (PES) Studies
Photoelectron spectroscopy (PES) provides crucial information about the electronic structure and bonding in molecules by analyzing the kinetic energies of electrons ejected upon photoionization. Various advanced PES techniques have been applied to study this compound.
Photoelectron Photoion Coincidence (PEPICO) spectroscopy is a powerful technique that combines photoionization mass spectrometry with photoelectron spectroscopy, allowing for the detection of both the ejected electron and the resulting cation in coincidence. wikipedia.orgethz.ch This method has been used to investigate the single photoionization and dissociative photoionization of gas-phase this compound and its dimer. rsc.org Experiments using linearly polarized synchrotron radiation in the energy range of 8.7–15.5 eV have provided detailed insights into the complex dissociative ionization patterns of the this compound monomer, which can also undergo dimerization and trimerization. rsc.org
Slow Photoelectron Spectroscopy (SPES) is often performed in conjunction with PEPICO experiments. rsc.org In studies of this compound, SPES spectra were recorded in the same 8.7–15.5 eV energy regime to analyze the unimolecular decomposition of the molecule and its dimer. rsc.org SPES is a valuable approach in the analysis of velocity map imaging (VMI) data, often providing a better signal-to-noise ratio compared to other methods. nih.gov
Photoion mass-selected threshold photoelectron spectroscopy (ms-TPES) is a synchrotron-based technique that provides isomer-selective vibrational fingerprints of chemical species. nih.govacs.org This method is particularly advantageous for identifying reactive intermediates in complex mixtures. nih.govacs.org
The ms-TPES technique has been successfully used to detect this compound during the methanol-to-olefins (MTO) process. nih.gov The resulting spectrum for the mass-to-charge ratio (m/z) corresponding to this compound displays a distinct fundamental transition at its adiabatic ionization energy (AIE) of 8.85 eV, followed by a characteristic vibrational fingerprint. nih.gov This unique spectral signature allows this compound to be clearly distinguished from its isobaric isomers, such as 2-butene, which has a close-lying ionization energy, highlighting the superior selectivity of ms-TPES over standard photoionization mass spectrometry. nih.gov
Recent theoretical studies have led to a significant reassignment of the experimental photoelectron spectrum of this compound. nih.govacs.org By constructing a hybrid model of harmonic and anharmonic oscillators to compute Franck-Condon factors, researchers were able to simulate the PES of this compound with high accuracy. nih.govacs.orgresearchgate.net
| Computational Parameter | Finding |
| Theoretical Model | Hybrid model of harmonic and anharmonic oscillators for Franck-Condon factors. nih.govacs.org |
| Adiabatic Ionization Energy (AIE) | Computed values in agreement with experiment (error as low as 0.017 eV). nih.govacs.orgacs.org |
| Spectral Assignment | Reassignment based on a "spectral approach" is proposed to be superior to the previous "frequency approach". acs.org |
This table summarizes the key findings from the theoretical reassignment of this compound's photoelectron spectrum.
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique that provides information about the elemental composition and chemical state of the top 1-10 nanometers of a material's surface. brighton-science.comwikipedia.orgpsu.edu It operates by irradiating a sample with X-rays and measuring the kinetic energy of the ejected core electrons. brighton-science.compsu.edu
In studies related to this compound, XPS has been used to investigate the surface reactions that lead to its formation. For example, the reaction of 2-chloropropionyl chloride on a Cu(100) surface was monitored using XPS. researchgate.net This analysis, in conjunction with other surface science techniques, helped confirm that this compound is the product formed from the dechlorination of the precursor molecule on the copper surface at low temperatures. researchgate.net While detailed XPS spectra of this compound itself are not the primary focus of such studies, the technique is crucial for characterizing the surface environment where this compound is generated and adsorbed. researchgate.net
Electronic Spectroscopy and Excited State Dynamics (e.g., UV Transient Spectroscopy)
The study of this compound's electronic structure and the dynamics of its excited states provides fundamental insights into its photochemical behavior. When molecules absorb ultraviolet or visible light, they are promoted to an excited electronic state. sandia.gov The subsequent processes, including energy dissipation and chemical reactions, are critical to understanding the molecule's reactivity. sandia.govyoutube.com
Theoretical and experimental investigations have been conducted to understand the single photoionization and unimolecular photodissociation of gas-phase this compound. researchgate.netrsc.org The photoelectron spectrum of this compound has been a subject of detailed analysis, with computational models helping to interpret the experimental data. By computing Franck-Condon factors, researchers have simulated the photoelectron spectrum, which has led to a reassignment of its features. acs.org Such studies, combining experimental data with quantum chemical calculations, are crucial for accurately describing the vibrational and electronic structure of the molecule and its cation. acs.org
The adiabatic ionization energy (AIE) of this compound, a key parameter representing the minimum energy required to remove an electron, has been precisely determined through the synergy of experiment and theory. A recent study reported an improved AIE value of 8.937 ± 0.020 eV. rsc.org Understanding these fundamental electronic properties is essential, as the interaction of light with molecules can lead to nonadiabatic processes that govern the fate of the excited system. youtube.com
The dynamics of electronically excited states are often probed using ultrafast pump-probe spectroscopy. sandia.gov This technique allows for the real-time observation of the short-lived transient species and pathways involved in photochemical reactions. bowdoin.eduresearchgate.net For this compound, studies on its unimolecular decomposition reveal complex dissociative ionization patterns, which are influenced by the formation of dimers and trimers in the gas phase. researchgate.netrsc.org The investigation of these dynamics is crucial for building a complete picture of this compound's behavior upon electronic excitation. sandia.gov
Table 1: Key Electronic Properties of this compound
| Property | Value | Source |
| Adiabatic Ionization Energy (AIE) | 8.937 ± 0.020 eV | rsc.org |
Mass Spectrometry for Product Identification and Reaction Studies
Mass spectrometry (MS) is a powerful analytical technique for identifying this compound and studying its ion chemistry. acs.orgwur.nl It is instrumental in determining the mass-to-charge ratio of ionized species, which allows for the identification of reaction products and intermediates. nih.gov In studies of this compound, threshold photoionization mass spectrometry has been used to measure appearance energies for its formation from various precursors, leading to the derivation of its cationic heat of formation. researchgate.net
The ion chemistry of this compound has been explored to understand its reactivity in the gas phase, including its proton affinity. acs.org Photoelectron photoion coincidence (PEPICO) spectroscopy is a sophisticated mass spectrometry technique that has been employed to study the unimolecular decomposition of this compound. researchgate.netrsc.org These experiments provide detailed information on the dissociative ionization pathways of both the monomer and its dimer. rsc.org
Recent research has successfully utilized operando synchrotron PEPICO spectroscopy to detect this compound as a short-lived intermediate in zeolite-catalyzed reactions, such as the methanol-to-olefins process. researchgate.net This direct detection provides crucial evidence for proposed reaction mechanisms where ketenes play a key role. researchgate.net The dissociative ionization of this compound and its dimer can be complex, and the combination of experimental mass spectra with theoretical calculations on the potential energy surfaces of the neutral and ionized forms is essential for accurate interpretation. rsc.org
Table 2: Experimentally Determined Appearance Energies for Fragments from this compound (MKE) Dissociative Ionization
| Fragment Ion | Appearance Energy (eV) | Precursor |
| C2H3O+ | 10.279 ± 0.020 | MKE |
| C3H3O+ | 11.080 ± 0.020 | MKE |
| C2H4+ | 11.233 ± 0.020 | MKE |
Data derived from studies on the unimolecular decomposition of this compound. rsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining the detailed molecular structure of organic compounds. numberanalytics.comsemanticscholar.orgresearchgate.netbbhegdecollege.com By probing the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C, NMR provides information on the chemical environment, connectivity, and stereochemistry of atoms within a molecule. numberanalytics.comnih.gov
For a molecule like this compound (CH₃CH=C=O), NMR spectroscopy can confirm its structural features. The ¹H NMR spectrum would be expected to show signals corresponding to the methyl (CH₃) protons and the vinylic (CH) proton. The chemical shift (δ) of these protons is influenced by their electronic environment. oregonstate.edulibretexts.org The methyl protons would likely appear in the alkyl region, while the vinylic proton would be further downfield due to the influence of the carbon-carbon double bond. libretexts.org
The ¹³C NMR spectrum provides information about the carbon skeleton. libretexts.orgoregonstate.edu this compound has three distinct carbon environments: the methyl carbon (CH₃), the vinylic carbon (CH), and the carbonyl carbon (C=O). Each of these would give a separate signal in the ¹³C NMR spectrum at a characteristic chemical shift. The carbonyl carbon of the ketene (B1206846) group is typically found at a very low field (high ppm value), which is a distinctive feature. libretexts.org
While comprehensive, peer-reviewed ¹H and ¹³C NMR spectral data specifically for this compound is not abundantly available in public literature databases, typical chemical shift ranges for similar functional groups can be used for prediction. pdx.eduorganicchemistrydata.org
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Nucleus | Group | Predicted Chemical Shift (δ, ppm) | Notes |
| ¹H | -CH₃ | ~1.5 - 2.0 | Influenced by adjacent C=C bond. |
| ¹H | =CH- | ~3.0 - 4.0 | Vinylic proton of a ketene system. |
| ¹³C | -C H₃ | ~10 - 20 | Typical sp³ carbon chemical shift. |
| ¹³C | =C H- | ~40 - 50 | sp² carbon shielded by the methyl group. |
| ¹³C | C =O | ~190 - 200 | Characteristic low-field shift for a ketene carbonyl carbon. |
Note: These are estimated values based on typical chemical shifts for analogous functional groups and should be considered approximate. oregonstate.edulibretexts.orglibretexts.org
Applications of Methylketene in Advanced Organic Synthesis Research
Methylketene as a Versatile Reagent for Diverse Organic Transformations
This compound is a highly reactive intermediate that participates in a variety of organic transformations, making it a valuable tool for synthetic chemists. nih.gov Its reactivity is primarily centered around the electrophilic nature of the central carbon atom in its C=C=O functional group. wikipedia.org This allows it to readily react with a wide range of nucleophiles and unsaturated compounds.
One of the most prominent applications of this compound is in [2+2] cycloaddition reactions . chemtube3d.comlibretexts.org These reactions are thermally allowed processes that are particularly effective with ketenes. chemtube3d.com When this compound reacts with alkenes, it forms cyclobutanone derivatives. nih.gov This transformation is a powerful method for constructing four-membered rings, which are important structural motifs in various natural products and pharmaceuticals. The reaction proceeds through a concerted mechanism, and the stereochemistry of the resulting cyclobutanone can often be controlled. wikipedia.org
Another significant transformation involving this compound is its reaction with imines to produce β-lactams (azetidin-2-ones). nih.gov This is a cornerstone of the Staudinger synthesis, a classic method for constructing the β-lactam ring, which is the core structure of penicillin and cephalosporin antibiotics. nih.govorganic-chemistry.org The reaction involves the [2+2] cycloaddition of the ketene (B1206846) with the C=N double bond of the imine. researchgate.net The versatility of this reaction allows for the synthesis of a wide array of substituted β-lactams by varying the substituents on both the this compound precursor and the imine.
This compound also undergoes reactions with alcohols and amines to yield esters and amides, respectively. These acylation reactions are typically efficient and proceed under mild conditions, showcasing this compound's utility as an acetylating agent.
The diverse reactivity of this compound is summarized in the table below:
| Reaction Type | Reactant | Product | Significance |
| [2+2] Cycloaddition | Alkene | Cyclobutanone | Formation of four-membered rings |
| [2+2] Cycloaddition | Imine | β-Lactam | Synthesis of antibiotic core structures |
| Acylation | Alcohol | Ester | Efficient ester synthesis |
| Acylation | Amine | Amide | Efficient amide synthesis |
Enantioselective Synthesis Utilizing Chiral this compound Derivatives
The development of asymmetric catalytic reactions has enabled the use of ketenes, including this compound derivatives, in the enantioselective synthesis of chiral molecules. nih.gov By employing chiral catalysts or auxiliaries, it is possible to control the stereochemical outcome of reactions involving this compound, leading to the formation of single enantiomers of the desired products.
A key area of research in this domain is the enantioselective synthesis of β-lactams . nih.gov The Staudinger ketene-imine cycloaddition can be rendered enantioselective by using a chiral catalyst that interacts with the ketene or the imine, or by attaching a chiral auxiliary to one of the reactants. nih.gov For instance, chiral nucleophilic catalysts, such as certain ferrocene derivatives, have been shown to be effective in promoting the asymmetric [2+2] cycloaddition of ketenes with imines, yielding β-lactams with high enantiomeric excess. nih.gov
The general principle involves the formation of a chiral complex between the catalyst and one of the reactants, which then directs the approach of the other reactant, leading to the preferential formation of one enantiomer of the product. The choice of catalyst and reaction conditions is crucial for achieving high levels of enantioselectivity.
Another approach involves the use of chiral auxiliaries attached to the ketene precursor. These auxiliaries can direct the stereochemical course of the cycloaddition and can be subsequently removed to afford the enantiomerically enriched β-lactam. For example, enantiopure oxazolidinones derived from amino acids have been successfully used as chiral auxiliaries in the synthesis of 3-amino-β-lactams. nih.gov
The following table provides a conceptual overview of strategies for enantioselective synthesis using this compound derivatives:
| Strategy | Description | Example Application |
| Chiral Catalyst | A chiral catalyst is used to control the stereochemistry of the reaction. | Enantioselective synthesis of β-lactams from this compound and imines. |
| Chiral Auxiliary | A chiral auxiliary is temporarily attached to a reactant to direct the stereochemical outcome. | Use of an oxazolidinone auxiliary on the this compound precursor for diastereoselective β-lactam formation. |
Role of this compound Dimers as Chiral Building Blocks for Complex Natural Products (e.g., Polyketides, Aplyronines)
This compound readily undergoes dimerization to form a cyclic diketone. This dimer can be prepared in either enantiomeric form through asymmetric catalysis and serves as a valuable chiral building block in the synthesis of complex natural products. researchgate.net
A notable example is the synthesis of a segment of the aplyronines , which are cytotoxic macrolides isolated from a sea hare. researchgate.net Specifically, the C21–C34 segment of aplyronine has been synthesized convergently using the dimer of this compound as the starting material for both halves of the fragment. researchgate.net The readily available enantiopure dimer allows for the introduction of multiple stereocenters with high control. The synthesis involves diastereoselective reduction and functional group manipulations of the dimer to afford the necessary fragments for subsequent coupling reactions. researchgate.net
This compound dimers are also recognized as valuable building blocks for the synthesis of polyketides . researchgate.net Polyketides are a large and diverse class of natural products characterized by a repeating chain of keto and methylene groups. researchgate.net The chiral nature of the this compound dimer provides a convenient starting point for the stereocontrolled construction of the complex carbon skeletons of many polyketides.
The utility of chiral this compound dimers in natural product synthesis is highlighted by the following research findings:
| Natural Product Target | Synthetic Fragment | Role of this compound Dimer |
| Aplyronine | C21–C34 segment | Starting material for both halves of the fragment, providing key stereocenters. researchgate.net |
| Polyketides | General polyketide chains | Chiral building block for the stereocontrolled synthesis of the carbon backbone. researchgate.net |
Industrial Relevance in Catalyst Development (e.g., as an Intermediate in Methanol-to-Olefins Process)
This compound has significant industrial relevance as a key intermediate in the Methanol-to-Olefins (MTO) process . nih.govpsi.ch The MTO process is a crucial industrial method for producing light olefins, such as ethylene and propylene, from non-petroleum feedstocks like methanol (B129727). wordpress.com This process is typically catalyzed by solid acid catalysts, most commonly zeolites like HZSM-5. nih.govwordpress.com
Recent research has provided experimental evidence for the role of this compound in the initiation of the MTO reaction. nih.govresearchgate.net It is understood that ketene (CH₂=C=O) is formed in situ and subsequently methylated on the zeolite catalyst to produce this compound (CH₃-CH=C=O). nih.govpsi.ch The detection of this compound as a precursor to ethylene confirms a long-hypothesized reaction pathway. nih.govpsi.ch
The mechanism involves the following key steps:
Formation of ketene from a methanol-derived species, such as methyl acetate, on the zeolite catalyst. psi.ch
Methylation of the adsorbed ketene to form this compound. nih.gov
Decarbonylation (loss of CO) of this compound to yield ethylene, the first olefin product. nih.govpsi.ch
The involvement of this compound in the MTO process is summarized in the table below:
| Process | Catalyst | Role of this compound | Significance in Catalyst Development |
| Methanol-to-Olefins (MTO) | Zeolites (e.g., HZSM-5) | Key intermediate in the formation of the first C-C bond, leading to ethylene. nih.govpsi.ch | Understanding its formation and conversion helps in designing more efficient and selective catalysts. psi.ch |
Methylketene in Interstellar Chemistry and Astrochemistry
Astronomical Search Efforts for Methylketene in the Interstellar Medium (ISM)
The search for new interstellar molecules is often guided by the detection of related species and theoretical predictions of stability. The successful detection of ketene (B1206846) (H2CCO), the simplest ketene, spurred interest in searching for its methylated counterpart, this compound. nih.gov Furthermore, as one of the most stable isomers in the C3H4O family, this compound has been considered a prime candidate for interstellar detection. aanda.orgaanda.org
Early searches were hampered by a lack of precise rotational spectroscopy data for this compound in the frequency ranges relevant to radio astronomy. nih.gov However, recent laboratory studies have provided the accurate spectral parameters necessary for dedicated astronomical searches. nih.govaanda.org
Despite being a promising candidate, numerous astronomical surveys have failed to detect this compound in the interstellar medium. nih.govaanda.org Targeted searches have been conducted in a variety of interstellar environments, including:
High-mass star-forming regions: Orion KL and Sagittarius B2 (Sgr B2). aanda.orgaanda.org
Cold dark clouds: Taurus Molecular Cloud 1 (TMC-1) and Barnard 1 (B1-b). aanda.org
While these searches did not result in a definitive detection, they have allowed for the determination of upper limits on the column density of this compound in these regions. These upper limits provide crucial constraints for astrochemical models.
| Astronomical Source | Type of Region | Status | Column Density (N) Upper Limit (cm⁻²) |
|---|---|---|---|
| Orion KL | High-mass star-forming region | Not Detected | < (a range of values depending on the specific core) |
| Sagittarius B2 (Sgr B2) | High-mass star-forming region | Not Detected | < (100 ± 50) × 10¹⁴ |
| TMC-1 | Cold dark cloud | Not Detected | Data used to derive upper limits |
| Barnard 1 (B1-b) | Cold dark cloud | Not Detected | Data used to derive upper limits |
Astrochemical Models and Predicted Abundance of this compound in Space
Astrochemical models are essential tools for predicting the abundances of molecules in the ISM and for interpreting observational data. One guiding principle in the search for new interstellar molecules has been the "minimum energy principle" (MEP), which posits that the most thermodynamically stable isomer of a given chemical formula is likely to be the most abundant in the ISM. nih.gov
Based on this principle, this compound is expected to be a relatively abundant species. It is one of the most stable isomers of the C3H4O family, with an energy only slightly higher than the global minimum, trans-propenal. aanda.orgresearchgate.net However, the consistent non-detection of this compound, while its slightly more stable isomer trans-propenal has been observed, presents a significant challenge to the universality of the MEP. nih.gov This discrepancy suggests that other factors, such as formation and destruction pathways, play a crucial role in determining the abundance of interstellar molecules.
While specific predicted abundances for this compound are not widely published, astrochemical models that aim to explain the observed abundances of complex organic molecules in regions like G10.47+0.03 do include ketenes in their reaction networks. researchgate.net The non-detection of this compound suggests that either its formation pathways are inefficient in the modeled environments, or its destruction rates are higher than previously thought. The discrepancy between the expected abundance based on stability and the observational limits underscores the need for more refined astrochemical models that incorporate detailed formation and destruction mechanisms for the entire C3H4O family.
Photochemical and Hydrogenation Processes in Interstellar Environments Influencing this compound Abundance
The abundance of any molecule in the interstellar medium is governed by the balance between its formation and destruction rates. For a molecule like this compound, photochemical and hydrogenation processes are likely to be significant destruction pathways, particularly in regions exposed to ultraviolet (UV) radiation or with a high abundance of atomic hydrogen.
It has been proposed that the low abundance of this compound could be due to its efficient destruction through hydrogenation or photoionization in the interstellar environment. researchgate.net While specific experimental or theoretical studies on the photolysis and hydrogenation of this compound in interstellar ice analogs are limited, valuable insights can be drawn from studies of its simpler homolog, ketene (H2CCO).
Hydrogenation: The hydrogenation of ketene on interstellar ice analogs has been shown to be an efficient process. rsc.org The reaction of ketene with hydrogen atoms can lead to the formation of several other organic molecules, including acetaldehyde, methane, carbon monoxide, and formaldehyde. rsc.orgresearchgate.net It is highly probable that this compound would undergo similar hydrogenation reactions on the surface of interstellar dust grains, converting it into other species and thus reducing its gas-phase abundance.
Photochemistry: The photolysis of ketene with vacuum ultraviolet (VUV) light, which mimics the UV radiation field in star-forming regions, has been studied in interstellar ice analogs. researchgate.net These experiments show that the photochemistry of ketene is highly dependent on its environment. In the solid phase, VUV photolysis of ketene ice can lead to the formation of an organic residue, potentially a polyketone. researchgate.net This suggests that in dense, icy regions of the ISM, this compound could be incorporated into more complex organic materials on dust grains rather than being released into the gas phase.
These processes likely contribute to the low abundance of this compound in the gas phase of the ISM, potentially explaining its non-detection.
Isomeric Context within the C3H4O Family in the ISM
The C3H4O isomeric family is a rich playground for astrochemists, with over 60 theoretically possible structural isomers. nih.gov The study of the relative abundances of these isomers can provide crucial information about their formation pathways and the chemical conditions in the regions where they are found.
Among this large family, three isomers are predicted to be the most stable:
trans-Propenal (trans-acrolein): The global energy minimum.
This compound: Slightly higher in energy than trans-propenal.
cis-Propenal (cis-acrolein): Higher in energy than both trans-propenal and this compound. aanda.orgresearchgate.net
Despite their similar stabilities, only trans-propenal has been definitively detected in the interstellar medium, specifically in the star-forming region Sagittarius B2(N). nih.gov The non-detection of this compound and cis-propenal, despite their thermodynamic stability, presents what has been termed an "astrochemical conundrum". This situation highlights that thermodynamic stability is not the sole factor determining the presence and abundance of a molecule in the ISM. Kinetic factors, such as the activation barriers for formation and destruction reactions, must also be considered.
| Isomer | Chemical Formula | Relative Energy (kJ/mol) | Detection Status in ISM |
|---|---|---|---|
| trans-Propenal | CH2CHCHO | 0.0 (Global Minimum) | Detected |
| This compound | CH3CHCO | ~1.9 | Not Detected |
| cis-Propenal | CH2CHCHO | Slightly higher than this compound | Not Detected |
| Cyclopropanone | c-C3H4O | ~80 kJ/mol above the most stable isomers | Not Detected |
The unique detection of trans-propenal suggests that there may be specific and efficient formation pathways leading to this isomer that are not as effective for this compound or cis-propenal. Alternatively, the destruction pathways for this compound and cis-propenal may be significantly more efficient than for trans-propenal. Understanding this isomeric puzzle is a key area of ongoing research in astrochemistry.
Future Directions and Emerging Research Avenues for Methylketene
Development of Novel and Sustainable Synthetic Routes
Traditional methods for generating methylketene, such as the pyrolysis of propanoic anhydride, often require high temperatures and harsh conditions, limiting their alignment with the principles of green chemistry. The future of this compound synthesis lies in the development of milder, more efficient, and sustainable methods that utilize renewable feedstocks and energy sources.
Key research directions include:
Biocatalytic Approaches: The use of enzymes or whole-cell systems to produce this compound or its precursors from bio-based starting materials is a promising frontier. While direct enzymatic synthesis of such a reactive molecule is challenging, multistep enzyme cascades could be engineered to convert renewable feedstocks like propionic acid into a suitable precursor for a final, mild conversion step.
Photochemical and Photocatalytic Synthesis: Light-induced reactions offer a powerful tool for generating reactive intermediates under ambient conditions. Research into photosensitized reactions or the direct photolysis of novel precursors could provide low-energy pathways to this compound. princeton.edu Cooperative catalysis, where a photocatalyst breaks a C-H bond and a second catalyst facilitates the final transformation, presents a conceptually unique approach. princeton.edu
Flow Chemistry Systems: Continuous flow reactors provide enhanced control over reaction parameters such as temperature, pressure, and residence time. Generating and using this compound in situ within a flow system would mitigate its instability and improve safety, allowing it to be immediately consumed in a subsequent reaction step. This approach minimizes decomposition and dimerization, leading to higher yields of the desired product.
Electrochemical Synthesis: Electrosynthesis offers a green alternative to traditional chemical redox reactions by using electricity to drive chemical transformations. The development of electrochemical methods to generate this compound from readily available starting materials could significantly reduce waste and avoid the use of stoichiometric chemical reagents.
Methanol-to-Olefins (MTO) Process: Recent studies have experimentally detected this compound as a key intermediate in the zeolite-catalyzed MTO process. researchgate.netnih.gov Further investigation into this mechanism could lead to methods for selectively diverting the reaction to yield this compound as a primary product from a methanol (B129727) feedstock.
| Synthetic Route | Potential Advantages | Key Research Challenges |
|---|---|---|
| Biocatalysis | Use of renewable feedstocks, mild reaction conditions, high selectivity. | Enzyme discovery and engineering; instability of this compound in aqueous media. |
| Photocatalysis | Use of light as a clean energy source, ambient temperature operation. | Development of efficient and stable photocatalysts; controlling selectivity. |
| Flow Chemistry | Enhanced safety, precise control, immediate consumption of unstable intermediate. | Reactor design and optimization; integration with subsequent reaction steps. |
| Electrosynthesis | Avoidance of chemical oxidants/reductants, use of renewable electricity. | Electrode material development; managing electrolyte and solvent effects. |
Exploration of Undiscovered Reaction Pathways and Catalytic Systems
The rich reactivity of the carbon-carbon double bond in this compound provides fertile ground for discovering new transformations. A primary focus will be on catalytic, and particularly asymmetric, reactions to generate chiral molecules of high value.
Emerging areas of exploration are:
Asymmetric Catalysis: While asymmetric reactions of ketenes have been reported, the full potential of using chiral catalysts with this compound remains largely untapped. nih.govfgcu.edu Research into novel chiral organocatalysts, such as cinchona alkaloids or frustrated Lewis pairs (FLPs), and transition-metal complexes can enable the enantioselective synthesis of β-lactones, β-lactams, and other chiral building blocks. nih.govrsc.org The "Magic Methyl" effect in medicinal chemistry, where the introduction of a methyl group can significantly enhance a drug's properties, underscores the importance of developing methods for the stereocontrolled installation of methyl-containing fragments. nih.gov
Novel Cycloaddition Reactions: Beyond the well-known [2+2] cycloadditions, exploring higher-order or transition-metal-catalyzed cycloadditions ([4+2], [3+2], etc.) with this compound can provide rapid access to complex molecular architectures that are difficult to synthesize via other means. fgcu.edu
Dual-Catalyst Systems: Combining two distinct catalysts that operate cooperatively can unlock reaction pathways that are inaccessible with a single catalyst. For example, a system combining a Lewis acid to activate the this compound and a chiral base to control stereochemistry could lead to new asymmetric transformations.
Polymerization Catalysis: Developing new catalysts for the controlled polymerization of this compound could lead to novel polyketone materials. Research into single-site catalysts, such as metallocenes or late transition metal complexes, could provide precise control over polymer molecular weight, tacticity, and architecture. mdpi.comrsc.orgnih.gov
Application of Advanced Spectroscopic Probes for In Situ and Real-Time Detection
A significant barrier to studying this compound chemistry is its high reactivity and short lifetime. Advanced spectroscopic techniques that allow for its detection and characterization in real-time are crucial for mechanistic understanding and process optimization.
Future applications of spectroscopy include:
Operando Spectroscopy: Techniques that monitor the reaction under actual operating conditions are invaluable. The successful use of operando synchrotron photoelectron photoion coincidence (PEPICO) spectroscopy to detect this compound in the MTO process demonstrates the power of this approach. researchgate.netnih.govrsc.org Applying similar operando methods, such as in situ infrared (IR) or Raman spectroscopy, to synthetic reactions will provide critical insights into reaction kinetics and catalyst behavior. rsc.org
Time-Resolved Spectroscopy: Probing reactions on very short timescales (femtoseconds to milliseconds) using techniques like transient absorption spectroscopy can help to identify and characterize short-lived intermediates that are part of the this compound reaction pathway.
Flow-Based NMR Spectroscopy: The integration of nuclear magnetic resonance (NMR) spectroscopy with continuous flow reactors allows for real-time monitoring of reaction progress without the need for quenching and sampling. mpg.de This is particularly well-suited for optimizing reactions involving unstable intermediates like this compound.
| Technique | Type of Information Provided | Application Area |
|---|---|---|
| Operando PEPICO | Direct detection and identification of gas-phase intermediates. researchgate.netrsc.org | Mechanistic studies of catalytic processes (e.g., MTO). |
| In Situ IR/Raman | Real-time monitoring of functional group changes, reaction kinetics. rsc.org | Synthetic reaction optimization and mechanistic investigation. |
| Time-Resolved Spectroscopy | Detection of transient species and excited states. | Fundamental studies of reaction dynamics and photochemistry. |
| Flow NMR | Quantitative analysis of reactants, intermediates, and products in real-time. mpg.de | Kinetic analysis and optimization of continuous synthesis. |
Refined Theoretical Models for Complex Reactivity and Environmental Fate Prediction
Computational chemistry is an indispensable tool for understanding and predicting the behavior of reactive molecules. As computational power increases, so does the accuracy and scope of theoretical models, providing insights that are difficult or impossible to obtain through experiments alone.
Key areas for theoretical advancement include:
Reaction Mechanism and Kinetics: Quantum chemical methods like Density Functional Theory (DFT) have already been used to investigate the atmospheric degradation of this compound by radicals such as O(³P). nih.govmdpi.com Future work will involve building more complex models to predict reactivity in solution, map out entire catalytic cycles, and accurately predict kinetic parameters using methods like Rice-Ramsperger-Kassel-Marcus (RRKM) theory. nih.gov
Catalyst Design: Computational screening can accelerate the discovery of new catalysts for this compound transformations. Theoretical models can predict how changes in a catalyst's structure will affect its activity and selectivity, guiding experimental efforts toward the most promising candidates.
Environmental Fate Modeling: While atmospheric reactions have been studied, the fate of this compound in other environmental compartments like water and soil is unknown. nih.gov Computational models can predict its hydrolysis rates, biodegradation pathways, and potential for bioaccumulation, providing a comprehensive environmental risk assessment. researchgate.netnih.govnih.gov
Materials Property Prediction: For applications in polymer science, theoretical models can predict the properties (e.g., thermal stability, mechanical strength, electronic properties) of polymers derived from this compound, enabling the rational design of new functional materials.
Expanding the Role of this compound in Functional Materials and Bio-relevant Precursors
The ultimate goal of fundamental research into this compound is to harness its reactivity for practical applications. Two of the most promising areas are the synthesis of advanced functional materials and the efficient construction of precursors for bioactive molecules.
Future applications in these areas include:
Functional Polymers: this compound can be envisioned as a key monomer for creating functional polyketones. temple.edu Post-polymerization modification of the ketone groups could be used to attach a wide variety of other functionalities, leading to materials for applications in drug delivery, flame retardants, or metal chelation. mdpi.comnih.gov Furthermore, using this compound in ring-opening metathesis polymerization (ROMP) could produce highly functionalized polyolefins. 20.210.105
Precursors for Pharmaceuticals and Agrochemicals: The ability of this compound to participate in stereocontrolled reactions makes it an attractive building block for synthesizing complex, chiral molecules. For example, the asymmetric synthesis of β-lactones and β-lactams provides access to core structures found in numerous antibiotics and other pharmaceuticals.
Synthesis of Natural Products: Many natural products contain complex stereochemical arrangements. Developing novel, this compound-based methodologies for the efficient and selective construction of these structures could significantly shorten synthetic routes to valuable natural products and their analogues. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
